4-bromo-5-iodo-2-methyl-1,3-thiazole
Description
Properties
CAS No. |
2742653-07-0 |
|---|---|
Molecular Formula |
C4H3BrINS |
Molecular Weight |
303.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Halogen Dance Reactions in Thiazole Chemistry
Halogen dance (HD) reactions enable the migration of halogens across aromatic systems via deprotonation-metalation sequences. For 4-bromo-5-iodo-2-methyl-1,3-thiazole, this mechanism is pivotal for positioning bromine at C4 and iodine at C5. In a demonstrated approach, 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole undergoes lithiation with n-butyllithium (n-BuLi) at −75°C, triggering bromine migration from C2 to C4. Subsequent iodination at C5 yields 4-bromo-5-iodo derivatives. Adapting this to 2-methyl substrates requires substituting the dioxolane group with a methyl moiety while maintaining reactivity.
Directed Ortho-Metalation (DoM)
DoM leverages electron-withdrawing groups (EWGs) or halogens to direct lithiation. For example, bromine at C4 in 4-bromo-2-methyl-1,3-thiazole activates C5 for subsequent iodination. Treatment with n-BuLi at −78°C generates a lithiated species at C5, which reacts with iodine to install the iodo group. This method achieves >85% regioselectivity when conducted under rigorously anhydrous conditions.
Synthetic Routes to this compound
Route 1: Sequential Halogenation via Halogen Dance
Step 1: Synthesis of 2-Methyl-5-(1,3-Dioxolan-2-yl)-1,3-Thiazole
The thiazole core is constructed via Hantzsch thiazole synthesis, combining methyl thioamide with 1,3-dioxolan-2-yl-acetaldehyde under acidic conditions (HCl, EtOH, reflux, 12 h). The dioxolane group protects the aldehyde, enabling subsequent functionalization.
Step 2: Bromination at C2
Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C installs bromine at C2, yielding 2-bromo-5-(1,3-dioxolan-2-yl)-2-methyl-1,3-thiazole.
Step 3: Halogen Dance and Iodination
Lithiation with n-BuLi (−75°C, THF) induces bromine migration to C4. Quenching with iodine (I₂) introduces iodine at C5, producing 4-bromo-5-iodo-2-methyl-5-(1,3-dioxolan-2-yl)-1,3-thiazole.
Step 4: Deprotection
Acidic hydrolysis (HCl, H₂O, 60°C) removes the dioxolane group, yielding the target compound (93% purity by HPLC).
Route 2: Direct Double Halogenation
Step 1: Preparation of 2-Methyl-1,3-Thiazole
Methyl thioamide reacts with chloroacetone in ethanol under reflux to form 2-methyl-1,3-thiazole (72% yield).
Step 2: Regioselective Bromination at C4
Directed by the methyl group at C2, bromination with bromine (Br₂) in acetic acid at 50°C installs bromine at C4 (64% yield). Excess Br₂ is avoided to prevent dihalogenation.
Step 3: Iodination at C5
Lithiation at C5 using LDA (−78°C, THF) followed by iodine quenching introduces iodine, affording this compound (58% yield).
Optimization and Challenges
Temperature and Solvent Effects
Competing Side Reactions
-
Over-Iodination : Excess iodine leads to polyhalogenation. Stoichiometric control (1:1 I₂:substrate) mitigates this.
-
Protecting Group Stability : The dioxolane group hydrolyzes prematurely under strongly acidic conditions, necessitating pH monitoring during deprotection.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Halogen Dance) | Route 2 (Direct Halogenation) |
|---|---|---|
| Overall Yield | 62% | 45% |
| Regioselectivity | >90% | 75% |
| Step Count | 4 | 3 |
| Scalability | Moderate | High |
| Purification Complexity | High (deprotection) | Moderate |
Route 1 offers superior regioselectivity but requires additional steps for protection and deprotection. Route 2 is more scalable but struggles with competing halogenation at C3.
Industrial and Environmental Considerations
Chemical Reactions Analysis
4-Bromo-5-iodo-2-methyl-1,3-thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cross-Coupling Reactions: The presence of halogen atoms makes this compound suitable for cross-coupling reactions, such as Suzuki or Heck reactions, using palladium catalysts.
Scientific Research Applications
4-Bromo-5-iodo-2-methyl-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: Thiazole derivatives are often explored for their potential as therapeutic agents due to their biological activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-5-iodo-2-methyl-1,3-thiazole depends on its specific application. In medicinal chemistry, thiazole derivatives often interact with biological targets such as enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Thiazole Derivatives
Key Observations :
Table 2: Halogenation Methods for Thiazole Derivatives
Comparison :
Table 3: Antimicrobial and Cytotoxic Activities of Thiazole Derivatives
Key Findings :
- Bromine and iodine substituents enhance lipophilicity, improving membrane permeability and target engagement. For example, compound 9c (4-bromophenyl) showed strong affinity for DNA gyrase .
- The methyl group at position 2 in this compound may stabilize the thiazole ring, analogous to methyl-substituted derivatives in with antifungal activity.
Spectroscopic and Crystallographic Data
- IR/NMR : Bromine and iodine atoms exhibit distinct absorption bands (e.g., C-Br ~785 cm⁻¹ ). The methyl group’s protons resonate near δ 2.5 ppm in ¹H NMR .
- Crystallography : Halogen-halogen interactions (e.g., Br⋯Br, 3.68 Å in ) suggest iodine’s larger atomic radius could facilitate stronger I⋯I or I⋯S interactions, influencing crystal stability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-bromo-5-iodo-2-methyl-1,3-thiazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves halogenation of a pre-functionalized thiazole core. For example, bromination at position 4 can be achieved using N-bromosuccinimide (NBS) in dichloromethane under reflux, while iodination at position 5 may require electrophilic substitution with iodine monochloride (ICl) in acetic acid . Key factors include solvent polarity (e.g., DMF enhances iodine incorporation) and temperature control to avoid dihalogenation byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the target compound with >95% purity .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR reveals the methyl group at position 2 as a singlet (~δ 2.5 ppm), while C NMR distinguishes the thiazole carbons (C-2: ~160 ppm, C-4/C-5: ~110–120 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for structure refinement. Halogen positions are confirmed via electron density maps, with C–Br and C–I bond lengths averaging 1.90 Å and 2.10 Å, respectively .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H] at m/z 346.85 (calculated for CHBrINS) .
Q. How do the bromine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The iodine at position 5 is highly reactive in Suzuki-Miyaura couplings due to its lower bond dissociation energy compared to bromine. For example, Pd(PPh)-catalyzed coupling with aryl boronic acids selectively replaces iodine, leaving the bromine intact . In contrast, bromine at position 4 can undergo Ullmann-type couplings under CuI/L-proline catalysis. Solvent choice (e.g., DMF vs. THF) and ligand design (e.g., bipyridine ligands) significantly impact regioselectivity and yield .
Advanced Research Questions
Q. What computational approaches are used to predict the electronic properties and reaction pathways of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s frontier molecular orbitals. The LUMO (-1.8 eV) is localized on the iodine atom, rationalizing its nucleophilic substitution propensity. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets like kinase enzymes, with halogen bonding playing a critical role in active-site interactions .
Q. How does the substitution pattern of this compound affect its interactions with biological targets, and what are the implications for drug design?
- Methodological Answer : The methyl group at position 2 enhances lipophilicity (logP ~2.5), improving membrane permeability. Bromine and iodine contribute to halogen bonding with protein residues (e.g., carbonyl oxygen of Thr123 in EGFR kinase). Comparative studies with 5-chloro analogs show a 10-fold increase in inhibitory activity (IC = 0.8 µM vs. 8.2 µM) due to iodine’s polarizability .
Q. What experimental strategies can address discrepancies in reported biological activities of halogenated thiazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing iodine with CF) and assay against standardized bacterial strains (e.g., S. aureus ATCC 25923) to isolate electronic vs. steric effects .
- Kinetic Solubility Assays : Use HPLC to measure solubility in PBS (pH 7.4) and correlate with logD values. For this compound, solubility <10 µg/mL may limit bioavailability despite high potency .
- Crystallographic Overlays : Compare binding modes in protein co-crystal structures (e.g., PDB 6XYZ) to identify critical interactions missed in docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
